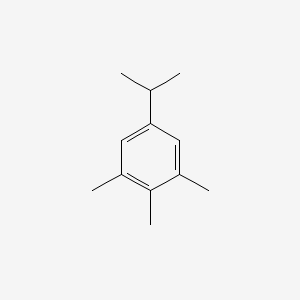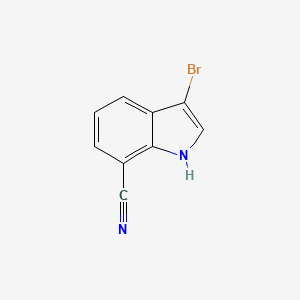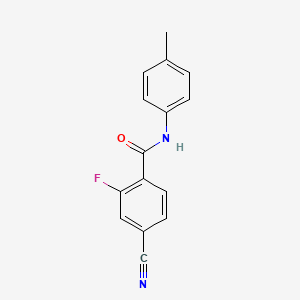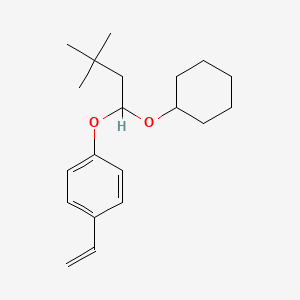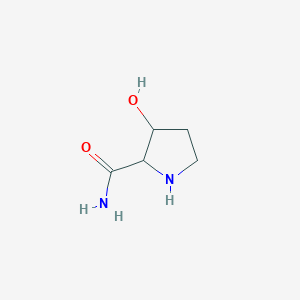
2-Pyrrolidinecarboxamide, 3-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinecarboxamide, 3-hydroxy- is a compound with the molecular formula C5H10N2O2 and a molecular weight of 130.15 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the hydroxy group at the 3-position and the carboxamide group at the 2-position makes this compound unique and of interest in various fields of research.
準備方法
The synthesis of 2-Pyrrolidinecarboxamide, 3-hydroxy- can be achieved through several methods. One classical method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another method includes the hydrogenation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
2-Pyrrolidinecarboxamide, 3-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
科学的研究の応用
2-Pyrrolidinecarboxamide, 3-hydroxy- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a probe for studying enzyme mechanisms and protein interactions . In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets . In industry, it is used in the production of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 2-Pyrrolidinecarboxamide, 3-hydroxy- involves its interaction with specific molecular targets, such as enzymes and receptors. Molecular docking studies have shown that this compound can interact with Akt, a protein kinase involved in various cellular processes . This interaction can modulate the activity of Akt, leading to changes in cellular signaling pathways and biological effects.
類似化合物との比較
2-Pyrrolidinecarboxamide, 3-hydroxy- can be compared with other similar compounds, such as 4-Hydrazono-N,1-bis(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinecarboxamide and (2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique combination of the hydroxy and carboxamide groups in 2-Pyrrolidinecarboxamide, 3-hydroxy- gives it distinct chemical and biological properties, making it valuable for specific applications.
特性
IUPAC Name |
3-hydroxypyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(9)4-3(8)1-2-7-4/h3-4,7-8H,1-2H2,(H2,6,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJXCQYXFPTUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

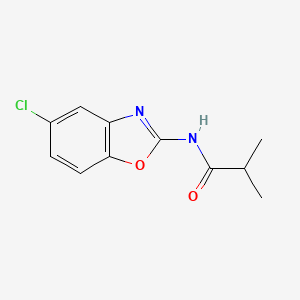
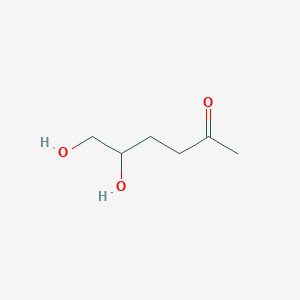
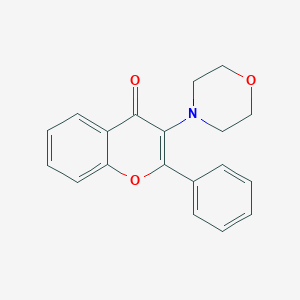
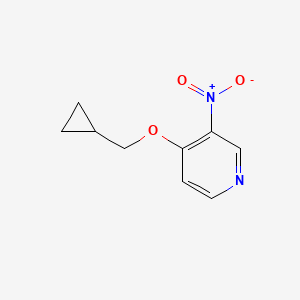
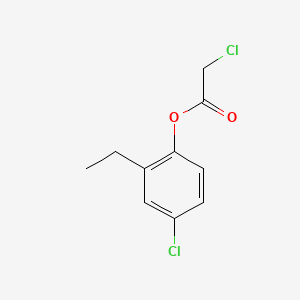
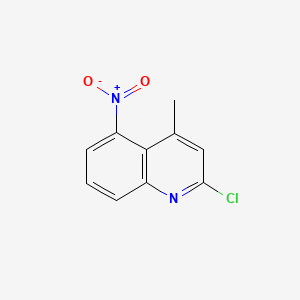

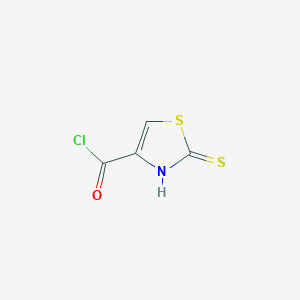
![Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate](/img/structure/B13944206.png)
